molecular formula C12H17F3N4O B2787821 N1-[6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine CAS No. 1053659-51-0

N1-[6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine

Cat. No.: B2787821
CAS No.: 1053659-51-0
M. Wt: 290.29
InChI Key: FAJLXRNSBSTXCI-UHFFFAOYSA-N
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Description

N1-(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine is a complex organic compound characterized by the presence of a morpholine ring, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine typically involves the Buchwald–Hartwig amination reaction. This method starts with 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines such as morpholine. The reaction is carried out under controlled conditions, yielding the desired product in 60–88% yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve similar synthetic routes with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N1-(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including interactions with DNA and proteins.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as DNA and proteins. The compound can form π-stacking and hydrogen-bonding interactions with these targets, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

N'-[6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O/c13-12(14,15)9-7-10(17-2-1-16)18-11(8-9)19-3-5-20-6-4-19/h7-8H,1-6,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJLXRNSBSTXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=N2)NCCN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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